molecular formula C4H10N2O2S B6604298 N-methylcyclopropanesulfonohydrazide CAS No. 2153768-95-5

N-methylcyclopropanesulfonohydrazide

Cat. No. B6604298
CAS RN: 2153768-95-5
M. Wt: 150.20 g/mol
InChI Key: YAXKIPXUULCSMI-UHFFFAOYSA-N
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Description

N-methylcyclopropanesulfonohydrazide (NMCSH) is an organic compound containing a sulfonohydrazide group and a methylcyclopropane ring. It is a white crystalline solid with a melting point of 144°C and a boiling point of 284°C. NMCSH was first synthesized in the early 1960s and is used in many scientific applications today. It is used as a reagent in organic synthesis, a catalyst in the production of polymers, and as a drug in laboratory experiments. It is also used in the production of pharmaceuticals, pesticides, and other compounds.

Scientific Research Applications

N-methylcyclopropanesulfonohydrazide is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a drug in laboratory experiments. It is also used in the production of pharmaceuticals, pesticides, and other compounds. N-methylcyclopropanesulfonohydrazide has been used in the synthesis of a variety of compounds, such as carbohydrates, alcohols, and amines. It has also been used in the synthesis of polymers, such as polyethylene, polypropylene, and polystyrene. N-methylcyclopropanesulfonohydrazide has been used in the production of drugs, including antifungal and anticonvulsant drugs.

Mechanism of Action

N-methylcyclopropanesulfonohydrazide acts as a catalyst in organic reactions. It is an electrophile, meaning it is attracted to electron-rich molecules. When N-methylcyclopropanesulfonohydrazide reacts with a molecule, it can form a covalent bond with it, resulting in the formation of a new molecule. N-methylcyclopropanesulfonohydrazide can also act as a nucleophile, meaning it can react with electron-poor molecules. In this case, N-methylcyclopropanesulfonohydrazide can form a covalent bond with the electron-poor molecule, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
N-methylcyclopropanesulfonohydrazide has been studied for its effects on the biochemical and physiological processes of living organisms. It has been found to have an inhibitory effect on the growth of bacteria, fungi, and yeast. N-methylcyclopropanesulfonohydrazide has also been found to have an inhibitory effect on the activity of enzymes, such as proteases and lipases. N-methylcyclopropanesulfonohydrazide has been found to have an inhibitory effect on the growth of cancer cells, and it has been found to have an inhibitory effect on the activity of certain enzymes involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

The use of N-methylcyclopropanesulfonohydrazide in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions. Additionally, it is a relatively stable compound, meaning it can be stored for long periods of time without significant degradation. However, there are some limitations to the use of N-methylcyclopropanesulfonohydrazide in laboratory experiments. It has a low solubility in water, meaning it must be used in organic solvents. Additionally, it is a strong electrophile and nucleophile, meaning it can react with other molecules in the reaction mixture, resulting in the formation of unwanted products.

Future Directions

The use of N-methylcyclopropanesulfonohydrazide in laboratory experiments has potential for further development and application. One potential future direction is the development of new methods to synthesize N-methylcyclopropanesulfonohydrazide. Another potential future direction is the development of new methods to use N-methylcyclopropanesulfonohydrazide in organic synthesis. Additionally, further research could be conducted to explore the potential of N-methylcyclopropanesulfonohydrazide in the production of pharmaceuticals, pesticides, and other compounds. Finally, further research could be conducted to explore the potential of N-methylcyclopropanesulfonohydrazide in the inhibition of cancer cell proliferation.

Synthesis Methods

N-methylcyclopropanesulfonohydrazide can be synthesized by several methods. The most common method is the reaction of a methylcyclopropane with an aqueous solution of sodium sulfite and sodium hydrazine. This reaction produces a mixture of N-methylcyclopropanesulfonohydrazide and sodium sulfite hydrazide, which can be separated by filtration. Other methods of synthesis include the reaction of a methylcyclopropane with a solution of sodium hydrazide and sulfuric acid, and the reaction of a methylcyclopropane with sulfuric acid and sodium hydrazide.

properties

IUPAC Name

N-methylcyclopropanesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c1-6(5)9(7,8)4-2-3-4/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXKIPXUULCSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(N)S(=O)(=O)C1CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylcyclopropanesulfonohydrazide

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